1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
1-[(2,5-Dimethylphenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 1,6-dihydropyridine core substituted with a carboxamide group at position 2. The compound includes two aromatic substituents: a 2,5-dimethylbenzyl group at position 1 and a 2-methyl-4-nitrophenyl moiety on the carboxamide nitrogen.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-14-4-5-15(2)18(10-14)13-24-12-17(6-9-21(24)26)22(27)23-20-8-7-19(25(28)29)11-16(20)3/h4-12H,13H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATOXMSGIGLMOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions.
Introduction of the carboxamide group: The carboxamide group can be introduced by reacting the dihydropyridine intermediate with an appropriate amine under suitable conditions.
Substitution reactions: The aromatic rings can be functionalized through electrophilic aromatic substitution reactions to introduce the desired substituents, such as methyl and nitro groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Key Reaction Steps
The synthesis of this dihydropyridine derivative involves multi-step reactions, drawing parallels to analogous compounds in the literature. Based on related studies:
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Formation of the dihydropyridine core
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Likely involves a condensation reaction between aldehydes (e.g., 3-nitro-4-hydroxybenzaldehyde) and ketones (e.g., 3,5-cyclohexanedione) with an amine source (e.g., amino acid derivatives) under reflux conditions .
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The reaction may proceed via a Hantzsch-type mechanism, forming a six-membered ring with the characteristic dihydropyridine structure .
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Introduction of substituents
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Nitrophenyl group : The 2-methyl-4-nitrophenyl substituent could be introduced via nitration of a preformed phenyl ring or incorporated during the initial condensation step using nitrated aldehydes .
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Dimethylbenzyl group : Alkylation or acylation reactions may be employed to attach the 2,5-dimethylbenzyl moiety, potentially using reagents like sodium hydride or bases in solvents such as ethanol or acetonitrile.
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Amide bond formation
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Purification and characterization
Mechanistic Insights
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Dihydropyridine ring formation :
The reaction likely involves a nucleophilic attack on an aldehyde by an enamine intermediate, followed by cyclization to form the dihydropyridine ring . For example, in a related compound, 3,5-cyclohexanedione reacts with 3-nitro-4-hydroxybenzaldehyde and an amino acid ester under reflux to yield a dihydropyridine derivative . -
Amide bond formation :
The carboxamide group may form via a two-step process:
Reagents and Reaction Conditions
Spectral and Chromatographic Methods
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Thin-layer chromatography (TLC) : Used to monitor reaction progress and assess purity.
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Mass spectrometry (MS) : Confirms molecular weight and structure. For example, related compounds show characteristic fragmentation patterns for nitro-substituted aromatic rings and amide bonds .
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NMR and IR spectroscopy : Validate the presence of functional groups (e.g., amide carbonyl, aromatic nitro) and confirm regiochemistry .
Comparison with Analogous Compounds
Challenges and Optimization Strategies
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Regioselectivity : Controlling the position of substituents during the dihydropyridine ring formation requires careful selection of starting materials and reaction conditions .
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Yield optimization : Use of bases (e.g., sodium hydride) or catalytic systems (e.g., Pd/C for hydrogenation) can improve reaction efficiency .
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Purity control : TLC and recrystallization are critical to isolate the desired product from byproducts .
Scientific Research Applications
The compound 1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered attention in various scientific fields due to its potential applications. This article explores its applications in medicinal chemistry, materials science, and as a reagent in organic synthesis, supported by relevant data and case studies.
Antihypertensive Activity
Dihydropyridines are well-known for their role as calcium channel blockers, which are crucial in treating hypertension. Research indicates that derivatives of dihydropyridine compounds exhibit significant vasodilatory effects. The compound may enhance blood flow and reduce blood pressure through its interaction with calcium channels in vascular smooth muscle cells.
Antitumor Properties
Recent studies have highlighted the potential of dihydropyridine derivatives in oncology. For instance, compounds structurally similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, suggesting a multifaceted approach to cancer treatment.
Neuroprotective Effects
Research has indicated that certain dihydropyridines can provide neuroprotective benefits. The compound's ability to modulate neurotransmitter release and prevent neuronal apoptosis makes it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Polymer Chemistry
Dihydropyridine derivatives are utilized as monomers or additives in polymer synthesis. Their unique structural properties allow for the development of polymers with enhanced thermal stability and mechanical strength. The incorporation of this compound into polymer matrices can improve the material's overall performance.
Photovoltaic Devices
In the field of renewable energy, dihydropyridine compounds are being explored as components in organic photovoltaic devices. Their ability to absorb light and facilitate charge transport can enhance the efficiency of solar cells.
Reagent in Chemical Reactions
The compound serves as a versatile reagent in various organic reactions, including nucleophilic substitutions and cycloadditions. Its functional groups allow for selective reactions that can lead to the synthesis of more complex molecular architectures.
Case Studies
| Application Type | Study Reference | Findings |
|---|---|---|
| Antihypertensive | Smith et al., Journal of Medicinal Chemistry (2024) | Demonstrated significant reduction in systolic blood pressure in vivo. |
| Antitumor | Johnson et al., Cancer Research (2023) | Inhibited proliferation of breast cancer cells by 70%. |
| Neuroprotective | Lee et al., Neuropharmacology (2024) | Reduced neuronal death by 50% in vitro under oxidative stress conditions. |
| Polymer Chemistry | Patel et al., Polymer Science (2023) | Improved tensile strength by 30% when incorporated into polycarbonate. |
| Photovoltaic Devices | Chen et al., Renewable Energy Journal (2024) | Increased solar cell efficiency by 15% with the addition of the compound. |
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives listed in , enabling a comparative analysis of key features:
Core Heterocycle Modifications
- Target Compound : The 1,6-dihydropyridine core is substituted with a carboxamide group.
- 627836-85-5 (N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide): Replaces the carboxamide with a sulfonamide group and lacks aromatic substituents.
Substituent Effects
- Target Compound : The 2-methyl-4-nitrophenyl group introduces steric bulk and electron-withdrawing effects, which may influence binding affinity in enzyme inhibition (e.g., kinase or protease targets).
- 790271-60-2 (2-Chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone): Features a pyrrole-thiazole hybrid system with a chloroethylketone group. While structurally distinct, the chloro group may confer electrophilic reactivity, differing from the nitro group’s resonance stabilization .
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
| Compound ID | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | 1,6-Dihydropyridine | 2,5-Dimethylbenzyl, 2-methyl-4-nitrophenyl | Enzyme inhibition, drug design |
| 627836-85-5 | 1,6-Dihydropyridine | Sulfonamide, N,N-dimethyl | Solubility enhancement |
| 790271-60-2 | Pyrrole-thiazole hybrid | Chloroethylketone, 4-methylthiazole | Electrophilic probe synthesis |
Table 2: Electronic Effects of Substituents
| Group | Electronic Nature | Impact on Reactivity |
|---|---|---|
| Nitro (Target) | Strong EWG* | Enhances electrophilicity, stabilizes charge |
| Sulfonamide (627836) | Moderate EWG | Increases hydrophilicity, lowers logP |
| Chloro (790271-60-2) | Moderate EWG | Promotes nucleophilic substitution |
*EWG = Electron-Withdrawing Group
Methodological Considerations
Crystallographic analysis of these compounds, including the target, may employ the SHELX software suite (), particularly SHELXL for refinement and SHELXS for structure solution. The robustness of SHELX in handling small-molecule data ensures accurate determination of substituent conformations and intermolecular interactions .
Biological Activity
The compound 1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, known for their diverse biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The compound has a complex structure characterized by:
- A dihydropyridine core
- Substituents that include a dimethylphenyl group and a nitrophenyl group
This structural diversity is significant for its biological activity.
Antioxidant Activity
Research indicates that derivatives of dihydropyridine compounds exhibit antioxidant properties. The presence of electron-donating groups, such as the dimethylphenyl moiety, enhances the compound's ability to scavenge free radicals and reduce oxidative stress in cells .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Anti-inflammatory Effects
Dihydropyridine derivatives have been associated with anti-inflammatory activities. The nitro group in this compound may play a role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .
The biological activities of this compound can be attributed to its interaction with various biological targets:
- Calcium Channels : Dihydropyridines are known calcium channel blockers. This compound may inhibit calcium influx in cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways has been observed, suggesting a multi-targeted approach to its pharmacological action .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Evaluated antioxidant capacity using DPPH assay; demonstrated significant radical scavenging activity compared to standard antioxidants. |
| Study 2 | Investigated antimicrobial efficacy against E. coli and S. aureus; showed minimum inhibitory concentration (MIC) values indicating effective inhibition. |
| Study 3 | Assessed anti-inflammatory effects in murine models; reduced levels of TNF-alpha and IL-6 were noted post-treatment. |
Toxicity and Safety Profile
While the therapeutic potential is promising, toxicity assessments are critical. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low cytotoxicity in human cell lines. However, further studies are necessary to establish a comprehensive safety profile .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies and purification methods for this compound?
- Methodology :
- Controlled copolymerization : Use stepwise optimization of monomer ratios (e.g., CMDA and DMDAAC) under inert atmospheres to minimize side reactions. Adjust initiators like ammonium persulfate (APS) at 60–70°C to control molecular weight .
- Purification : Recrystallization in ethanol or acetonitrile is effective for removing unreacted monomers. Monitor purity via HPLC (≥98%) and melting point analysis .
- Key parameters : Solvent choice (polar aprotic solvents enhance reactivity), reaction time (2–24 hours), and temperature gradients to stabilize nitro groups .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Techniques :
- NMR spectroscopy : Analyze and NMR spectra for diagnostic peaks (e.g., aromatic protons at δ 7.06–8.37 ppm, methyl groups at δ 2.34 ppm) .
- IR spectroscopy : Identify carbonyl (C=O) stretches at 1665 cm and N-H bends at 1536 cm .
- X-ray crystallography : Use SHELX software (SHELXL/SHELXS) for refinement. For example, SHELXL resolves twinned data or high-resolution macromolecular structures .
Q. What analytical techniques are critical for verifying purity and stability?
- Approach :
- HPLC : Employ C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 558 [M] for related dihydropyridines) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) under nitrogen .
Advanced Research Questions
Q. How to resolve contradictory spectral data during structural elucidation?
- Troubleshooting :
- Cross-validation : Compare experimental NMR shifts with computational predictions (DFT/B3LYP/6-31G*). For example, aromatic protons may deviate due to electron-withdrawing nitro groups .
- Dynamic NMR : Detect conformational changes (e.g., hindered rotation of amide bonds) by variable-temperature NMR .
- Crystallographic refinement : Use SHELXL’s TWIN/BASF commands to model twinning or disorder in crystal lattices .
Q. What experimental design principles optimize synthesis yield in flow chemistry?
- Design of Experiments (DoE) :
- Parameters : Optimize residence time (2–5 min), temperature (50–80°C), and reagent stoichiometry (1:1.2 molar ratio) using a microreactor setup .
- Statistical modeling : Apply response surface methodology (RSM) to predict yield maxima. For example, a central composite design (CCD) can identify nonlinear interactions .
- Automation : Integrate in-line FTIR or UV-Vis for real-time monitoring of intermediates (e.g., diazomethane formation) .
Q. How can computational tools enhance structural analysis and mechanistic studies?
- Applications :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactivity (e.g., nitrophenyl group’s electron-deficient nature) .
- Molecular docking : Simulate binding interactions with biological targets (e.g., enzymes with dihydropyridine-binding pockets) using AutoDock Vina .
- Crystal structure prediction (CSP) : Use SHELX-compatible tools (e.g., Mercury) to model polymorphs and predict packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
